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Introduction

ASN-001 is an orally available, non-steroidal, selective inhibitor of the 17a-hydroxylase/17,20-
lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. Developed by
Asana BioSciences, ASN-001 has been investigated for the treatment of metastatic castration-
resistant prostate cancer (MCRPC). The rationale for its development lies in the continued
reliance of mMCRPC on androgen receptor signaling, which can be fueled by de novo androgen
synthesis in the adrenal glands and within the tumor microenvironment. By targeting CYP17A1,
ASN-001 aims to suppress androgen production, thereby inhibiting tumor growth. A key
differentiating feature of ASN-001 is its selective inhibition of the 17,20-lyase activity of
CYP17A1, which theoretically minimizes the mineralocorticoid excess seen with less selective
inhibitors and may obviate the need for concurrent prednisone administration.[1][2][3][4]

Mechanism of Action: Targeting Androgen
Synthesis

ASN-001 exerts its therapeutic effect by potently and selectively inhibiting the 17,20-lyase
activity of the CYP17A1 enzyme.[4] This enzyme is a key control point in the steroidogenesis
pathway, responsible for the conversion of pregnenolone and progesterone into androgens.
Specifically, the 17,20-lyase function is essential for the production of dehydroepiandrosterone
(DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone
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(DHT). By blocking this step, ASN-001 effectively reduces the systemic and intratumoral levels
of androgens that drive mCRPC progression.[3][4] The selectivity for the lyase activity over the
hydroxylase activity is designed to avoid the accumulation of mineralocorticoid precursors, a
common side effect of dual inhibitors that often necessitates co-administration of
corticosteroids like prednisone.[1][2][3]

Androgen & Corticosteroid Synthesis Pathway
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Caption: Simplified Androgen Synthesis Pathway and ASN-001's Target.

Preclinical Development

While detailed protocols and quantitative data from the preclinical evaluation of ASN-001 are
not extensively published in the peer-reviewed literature, abstracts from scientific meetings
indicate that the compound underwent a comprehensive preclinical assessment.[1] These
studies demonstrated that ASN-001 is a potent and selective inhibitor of CYP17 lyase.[1]
Furthermore, preclinical investigations highlighted its high oral bioavailability and a low
potential for drug-drug interactions, supporting its advancement into clinical trials.[1] The
selective inhibition of testosterone synthesis over cortisol synthesis was also established in
these early studies, forming the basis for its clinical evaluation without mandatory prednisone

co-administration.[1]
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Experimental Protocols: Specific experimental protocols for the preclinical studies, including

enzymatic assays, cell-based assays, and in vivo animal model studies, are not publicly

available.

Clinical Development

The clinical development of ASN-001 has primarily focused on its evaluation in patients with
MCRPC through a Phase 1/2 clinical trial (NCT02349139).[1][3]

Clinical Trial Design

The Phase 1/2 trial was a multi-center, open-label study designed to assess the safety,

tolerability, pharmacokinetics, and preliminary efficacy of once-daily, orally administered ASN-

001.[1][3]
Parameter Description
Study Phase Phase 1/2
ClinicalTrials.gov ID NCT02349139

Patient Population

Men with progressive metastatic castration-
resistant prostate cancer (INCRPC). Phase 1
allowed for pre-treated patients, while Phase 2
focused on patients naive to enzalutamide and

abiraterone.[1][3]

Intervention

Oral ASN-001 administered once daily at
escalating doses (50, 100, 200, 300, and 400

mg).[1][3]

Primary Endpoints

Maximum Tolerated Dose (MTD), Dose Limiting
Toxicities (DLTs), and Recommended Phase 2
Dose (RP2D).[3]

Secondary Endpoints

Pharmacokinetics (PK), effect on steroid
hormone biosynthesis, and clinical efficacy
(Prostate-Specific Antigen [PSA] response and
imaging).[3]
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Experimental Protocol: A detailed, unabridged clinical trial protocol for NCT02349139 is not
publicly available. The methodology described herein is based on published abstracts. The
Phase 1 portion of the study employed a dose-escalation design to determine the MTD and
RP2D. The Phase 2 portion was designed to further evaluate the safety and efficacy of ASN-
001 at doses below 400 mg daily in a treatment-naive mCRPC population.[3] Efficacy was
assessed by monitoring PSA levels and through radiographic imaging.[3]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1149898?utm_src=pdf-body
https://www.benchchem.com/product/b1149898?utm_src=pdf-body
https://www.asco.org/abstracts-presentations/ABSTRACT193206
https://www.asco.org/abstracts-presentations/ABSTRACT193206
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Patient Screening
(mCRPC)

Phase 1: Dose Escalation

Enrollment
(Pre-treated patients allowed)

Y

Dose Cohort 1
(50 mg QD)

Y

Dose Cohort 2
(100 mg QD)

Y

Dose Cohort 3
(200 mg QD)

Y

Dose Cohort 4
(300 mg QD)

Y

Dose Cohort 5
(400 mg QD)

Y

Assess Safety, Tolerability, DLTs, PK

Determine MTD & RP2D

Phase 2: Dose Expansion
Y

Enroliment
(ABI/ENZA Naive)

Y

Treatment at RP2D
(<400 mg QD)

Y

Assess Efficacy (PSA, Imaging) & Safety

Y

Preliminary Efficacy Data

Click to download full resolution via product page

Caption: High-level workflow of the ASN-001 Phase 1/2 clinical trial.
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Pharmacokinetic Data

Pharmacokinetic analyses from the Phase 1 portion of the trial demonstrated that ASN-001 has
high systemic exposure.[1][3]

Dose Cmax (uM) AUC (uM.h) T1/2 (h)
100 mg QD 3.5 52 Not Reported
300 mg QD 6.7 80 215

Data compiled from published abstracts.[1][3]

Clinical Efficacy

Preliminary efficacy data from the Phase 1/2 trial showed encouraging anti-tumor activity.[3]

Patient Population Efficacy Endpoint Result

Observed in 3 of 4 patients at
Abiraterone/Enzalutamide ) starting doses of 300/400 mg,
, PSA decline of >50% _ .
Naive with declines up to 93% and

duration up to 37+ weeks.[3]

Pre-treated with ] Observed for up to 18+
) ) Stable Disease
Abiraterone/Enzalutamide months.[3]

Testosterone decreased to

Abiraterone/Enzalutamide below quantifiable limits;
) Hormonal Response
Naive DHEA decreased by up to
80%.[3]

Safety and Tolerability

ASN-001 was generally well-tolerated in the Phase 1/2 study, and importantly, no cases of
mineralocorticoid excess, uncontrolled hypertension, or hypokalemia were reported, and no
patients required prednisone co-administration.[3]
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Adverse Event Profile Details

Grade 1/2: Fatigue, nausea, constipation,

Most Common Drug-Related AEs o
dizziness.[1][3]

Asymptomatic, reversible ALT/AST elevation
Grade 3 Adverse Events was observed in some patients at the 400 mg

dose, which resolved upon dose reduction.[3]

Mineralocorticoid Excess No episodes were reported.[3]
Prednisone Use No patients were administered prednisone.[3]
Conclusion

ASN-001 is a novel, selective CYP17 lyase inhibitor that has demonstrated promising clinical
activity and a favorable safety profile in early-phase clinical trials for metastatic castration-
resistant prostate cancer. Its mechanism of action, which selectively targets androgen
synthesis without necessitating co-administration of prednisone, represents a potential
advancement in the treatment of this disease. The available clinical data indicate good oral
bioavailability, significant reductions in androgen levels, and encouraging anti-tumor responses
in both treatment-naive and pre-treated patient populations.[1][3] Further clinical development
will be necessary to fully elucidate the efficacy and safety of ASN-001 and to establish its role
in the management of mCRPC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [ASN-001: A Technical Overview of a Novel CYP17
Lyase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1149898#discovery-and-development-of-asn-001]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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